4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine is a chemical compound with the molecular formula C₉H₁₂F₂N₂O₂S and a molecular weight of 250.27 g/mol . This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a benzene ring, which is further substituted with an ethyl group and two amino groups.
Preparation Methods
The synthesis of 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-diaminobenzene and difluoromethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The ethyl and amino groups further contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-Methanesulfonyl-1-N-ethylbenzene-1,2-diamine: This compound lacks the fluorine atoms, which may result in different reactivity and biological activity.
4-Trifluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine: The presence of an additional fluorine atom can enhance the compound’s stability and reactivity.
4-Difluoromethanesulfonyl-1-N-methylbenzene-1,2-diamine: The substitution of the ethyl group with a methyl group can affect the compound’s binding properties and overall activity.
Properties
IUPAC Name |
4-(difluoromethylsulfonyl)-1-N-ethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-2-13-8-4-3-6(5-7(8)12)16(14,15)9(10)11/h3-5,9,13H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQODVBKYKUMBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.